

# Spectroscopic Profile of 4-(3-Bromophenyl)morpholine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(3-Bromophenyl)morpholine

CAS No.: 197846-82-5

Cat. No.: B169072

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(3-Bromophenyl)morpholine**. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(3-Bromophenyl)morpholine**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	Multiplet	1H	Ar-H
~7.0-7.1	Multiplet	2H	Ar-H
~6.8-6.9	Multiplet	1H	Ar-H
~3.8-3.9	Triplet	4H	-O-CH <sub>2</sub> -
~3.1-3.2	Triplet	4H	-N-CH <sub>2</sub> -

Note: Predicted values based on spectroscopic correlation tables and data for structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

#### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	Ar-C (C-N)
~131	Ar-C (C-H)
~124	Ar-C (C-H)
~123	Ar-C (C-Br)
~121	Ar-C (C-H)
~116	Ar-C (C-H)
~67	-O-CH <sub>2</sub> -
~49	-N-CH <sub>2</sub> -

Note: Predicted values based on spectroscopic correlation tables and data for structurally similar compounds.

## Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium-Strong	Aliphatic C-H stretch (morpholine)
~1600-1585	Medium-Strong	Aromatic C=C stretch
~1500-1400	Medium-Strong	Aromatic C=C stretch
~1250-1200	Strong	Aryl-N stretch
~1120-1080	Strong	C-O-C stretch (ether)
~1100-1000	Medium	C-N stretch
~900-675	Strong	Aromatic C-H out-of-plane bend
~600-500	Medium-Strong	C-Br stretch

Note: Predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule.

### Table 3: Mass Spectrometry (MS) Data

m/z	Ion
242	[M+H] <sup>+</sup>
241/243	[M] <sup>+</sup> (Isotopic pattern for Br)

Data sourced from available literature[1].

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of **4-(3-Bromophenyl)morpholine** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The solution should be homogeneous.
- **Transfer:** Carefully transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles are present.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Acquisition:**
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate pulse sequences. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).

## Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid and liquid samples.

- **Instrument Preparation:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of **4-(3-Bromophenyl)morpholine** directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
- **Data Acquisition:** Acquire the IR spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

- **Cleaning:** Clean the ATR crystal thoroughly after the measurement.

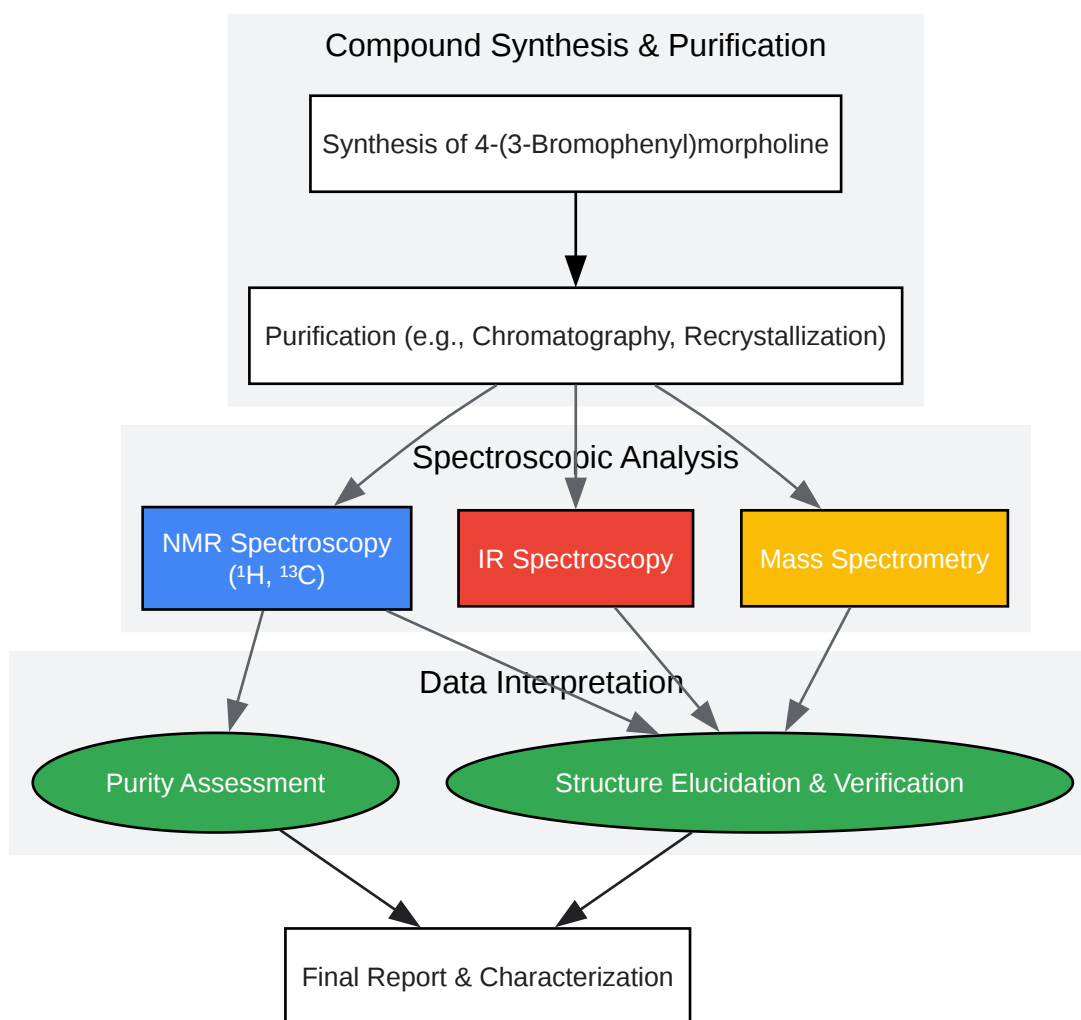
## Mass Spectrometry (MS)

The following outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

- **Sample Preparation:** Prepare a dilute solution of **4-(3-Bromophenyl)morpholine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.
- **Instrumentation:** The sample is introduced into the ESI source, typically via direct infusion or through a liquid chromatography (LC) system.
- **Ionization:** A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g.,  $[M+H]^+$ ).
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4-(3-Bromophenyl)morpholine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-(3-Bromophenyl)morpholine**.

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## References

- 1. [4-\(3-BROMOPHENYL\)MORPHOLINE | 197846-82-5 \[chemicalbook.com\]](#)

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